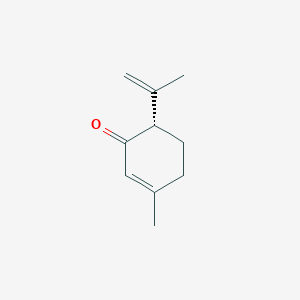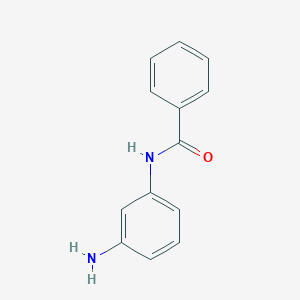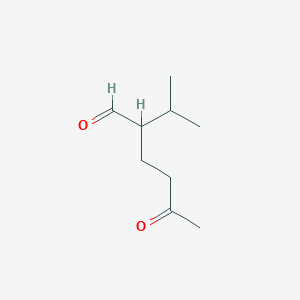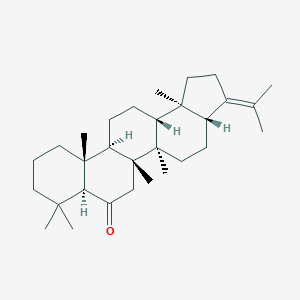
Zeorininone a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zeorininone A is a natural product that has gained attention in recent years due to its potential therapeutic applications. It is a polyketide-derived compound that was first isolated from the marine-derived fungus Penicillium sp. F23-2. This compound has shown promising results in various scientific studies, and researchers are exploring its potential use in the treatment of various diseases.
Mecanismo De Acción
Zeorininone A exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has antimicrobial properties that make it effective against various pathogens.
Efectos Bioquímicos Y Fisiológicos
Zeorininone A has several biochemical and physiological effects on the body. It has been shown to modulate various signaling pathways, including the MAPK and NF-κB pathways. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Zeorininone A has several advantages for lab experiments. It is readily available and can be synthesized using microbial fermentation, which is cost-effective and environmentally friendly. Additionally, it has low toxicity and can be used at high concentrations without adverse effects. However, its solubility in water is limited, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on Zeorininone A. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-aging agent. Additionally, researchers are exploring its potential use in the treatment of viral infections such as COVID-19.
Conclusion:
Zeorininone A is a natural product that has shown promising results in various scientific studies. It has potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and microbial infections. Researchers are exploring its potential use in several areas, including neurodegenerative diseases and anti-aging. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
Zeorininone A can be synthesized using various methods, including chemical synthesis and microbial fermentation. The chemical synthesis method involves the use of chemical reactions to create the compound. On the other hand, microbial fermentation involves the use of microorganisms to produce the compound. The latter method is preferred due to its cost-effectiveness and environmental friendliness.
Aplicaciones Científicas De Investigación
Zeorininone A has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. Researchers are also exploring its potential use as an antioxidant and neuroprotective agent.
Propiedades
Número CAS |
17169-69-6 |
|---|---|
Nombre del producto |
Zeorininone a |
Fórmula molecular |
C30H48O |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
(3aR,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-1,2,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-7-one |
InChI |
InChI=1S/C30H48O/c1-19(2)20-12-16-27(5)21(20)13-17-29(7)23(27)10-11-24-28(6)15-9-14-26(3,4)25(28)22(31)18-30(24,29)8/h21,23-25H,9-18H2,1-8H3/t21-,23+,24+,25-,27-,28+,29+,30+/m0/s1 |
Clave InChI |
DFJSYBROWDTLAV-YZMJCTNISA-N |
SMILES isomérico |
CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC(=O)[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C)C |
SMILES |
CC(=C1CCC2(C1CCC3(C2CCC4C3(CC(=O)C5C4(CCCC5(C)C)C)C)C)C)C |
SMILES canónico |
CC(=C1CCC2(C1CCC3(C2CCC4C3(CC(=O)C5C4(CCCC5(C)C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



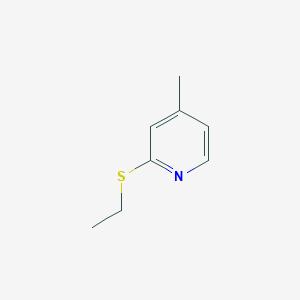
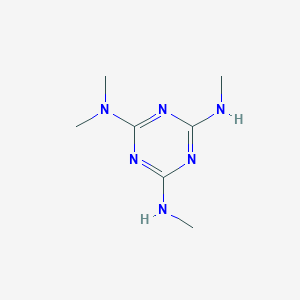
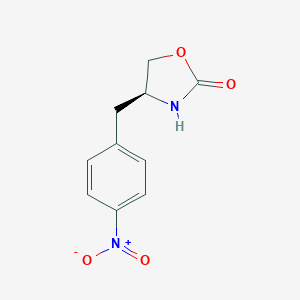
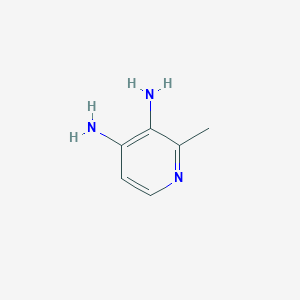
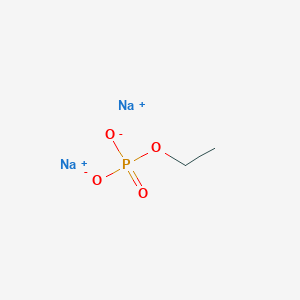
![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)
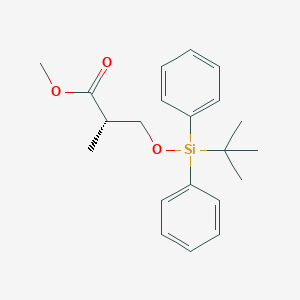
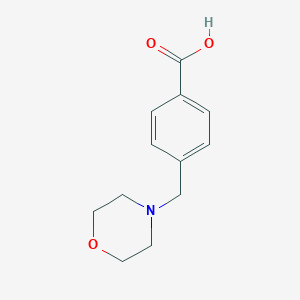
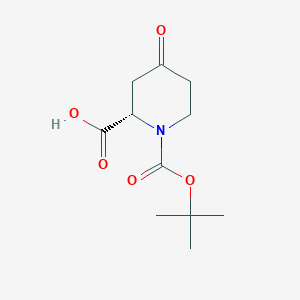
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)
